Cas no 1017464-09-3 (2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative with a tetrahydropyrimidine core structure. Its key features include the presence of a trifluoroethyl group, which enhances lipophilicity and metabolic stability, and a cyano substituent at the 5-position, contributing to its reactivity in further functionalization. The dioxo functionality at the 2- and 4-positions makes it a versatile intermediate for synthesizing heterocyclic compounds, particularly in pharmaceutical and agrochemical applications. The trifluoroethyl moiety may also influence electronic properties, potentially improving binding affinity in biologically active molecules. This compound is suitable for use in medicinal chemistry research, particularly in the development of enzyme inhibitors or fluorinated analogs of bioactive molecules.
2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure
1017464-09-3 structure
Product name:2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS No:1017464-09-3
MF:C7H4F3N3O2
MW:219.120771408081
CID:5069745

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
    • 2,4-dioxo-1-(2,2,2-trifluoroethyl)pyrimidine-5-carbonitrile
    • 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
    • Inchi: 1S/C7H4F3N3O2/c8-7(9,10)3-13-2-4(1-11)5(14)12-6(13)15/h2H,3H2,(H,12,14,15)
    • InChI Key: CREPNRCGZLTVHD-UHFFFAOYSA-N
    • SMILES: FC(CN1C(NC(C(C#N)=C1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Topological Polar Surface Area: 73.2
  • XLogP3: 0.3

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2185-0380-0.5g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
0.5g
$580.0 2023-09-06
Life Chemicals
F2185-0380-1g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
1g
$611.0 2023-09-06
Life Chemicals
F2185-0380-2.5g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
2.5g
$1222.0 2023-09-06
TRC
D207701-500mg
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3
500mg
$ 570.00 2022-06-05
TRC
D207701-1g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3
1g
$ 865.00 2022-06-05
Life Chemicals
F2185-0380-0.25g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F2185-0380-5g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
5g
$1833.0 2023-09-06
Life Chemicals
F2185-0380-10g
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3 95%+
10g
$2566.0 2023-09-06
TRC
D207701-100mg
2,4-dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1017464-09-3
100mg
$ 135.00 2022-06-05

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Related Literature

Additional information on 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Compound CAS No. 1017464-09-3: 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

The compound with CAS No. 1017464-09-3 is a highly specialized organic molecule known as 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. This molecule belongs to the class of pyrimidine derivatives and is characterized by its unique structural features and functional groups. The trifluoroethyl substituent attached to the pyrimidine ring introduces significant electronic and steric effects, which are critical for its chemical reactivity and biological activity. The presence of the cyano group at the 5-position further enhances the molecule's versatility in various chemical reactions and applications.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its pyrimidine core is a well-known scaffold in drug design due to its ability to interact with various biological targets such as kinases and nucleic acids. The dioxo groups at positions 2 and 4 contribute to the molecule's rigidity and planarity, which are essential for optimizing binding interactions in biological systems. Researchers have explored its role as a potential lead compound for anti-cancer therapies due to its ability to inhibit specific enzymes involved in cell proliferation.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and cyclization reactions. The introduction of the trifluoroethyl group is often achieved via alkylation or coupling reactions under controlled conditions to ensure high yields and purity. The carbonitrile group is introduced at a later stage to avoid interference with other functional groups during the synthesis process.

The compound's stability under various environmental conditions has been a subject of recent investigations. Studies have shown that it exhibits good thermal stability up to 80°C and is resistant to hydrolysis under neutral pH conditions. However, exposure to strong acidic or basic environments can lead to degradation products that require further characterization for safety and regulatory purposes.

From an applications perspective, this compound has shown promise in the development of advanced materials for electronic devices. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have also explored its potential as a precursor for synthesizing other complex molecules with enhanced functionality.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological targets. Molecular docking studies have revealed that its trifluoroethyl group plays a critical role in stabilizing interactions within protein binding pockets. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns under different conditions.

In conclusion, CAS No. 1017464-09-3 represents a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique combination of functional groups and structural features makes it an attractive candidate for further research and development in fields such as drug discovery and materials science.

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